N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
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Description
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidine and related compounds incorporating the sulfonamido moiety, aiming to evaluate their antimicrobial properties. Studies indicate that certain derivatives exhibit significant antimicrobial activities, surpassing reference drugs in effectiveness. This suggests the compound's potential in developing new antibacterial agents (Alsaedi et al., 2019; Azab et al., 2013).
Herbicidal Activity Assessment
The compound has also been a base for synthesizing triazolopyrimidinesulfonamide and related derivatives to assess herbicidal activities. This research contributes to understanding the biophore models for such compounds and identifying potential leads for further development in agricultural applications, indicating the compound's utility in creating effective herbicides (Ren et al., 2000).
Analgesic and Anti-inflammatory Potential
Studies have explored the synthesis of fused heterocyclic ring systems incorporating the phenylsulfonyl moiety, derived from this compound, to investigate their analgesic and anti-inflammatory potential. Certain derivatives have shown promising results, with activities comparable or superior to standard drugs, highlighting the compound's relevance in medicinal chemistry for developing new analgesic and anti-inflammatory agents (Shaaban et al., 2008).
Antiproliferative Agents Development
The compound has been foundational in the design and synthesis of N,N-dimethylbenzenesulfonamide derivatives with evaluations for antiproliferative activity, particularly against cancer cell lines. This research illustrates the potential for developing novel antiproliferative agents, contributing to cancer therapy (Bashandy et al., 2014).
Properties
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-14-17-12-16(13-20-19(17)24(2)23-14)22-18(25)8-10-21-28(26,27)11-9-15-6-4-3-5-7-15/h3-7,9,11-13,21H,8,10H2,1-2H3,(H,22,25)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKBJOLEFZJSDU-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.